N-{4-[Bis(2-chloroethyl)amino]phenyl}-2-chloroacetamide
Description
N-{4-[Bis(2-chloroethyl)amino]phenyl}-2-chloroacetamide (CAS 1215-16-3, molecular formula C₁₂H₁₆Cl₂N₂O) is a nitrogen mustard derivative characterized by a central phenyl ring substituted with a bis(2-chloroethyl)amino group and a 2-chloroacetamide moiety. This compound, also known as Lonin 3 , belongs to a class of alkylating agents that target DNA by forming covalent crosslinks, disrupting replication and transcription. Its structural features, including dual chloroethyl groups, are critical for its cytotoxic activity, making it relevant in anticancer research.
Properties
CAS No. |
64977-03-3 |
|---|---|
Molecular Formula |
C12H15Cl3N2O |
Molecular Weight |
309.6 g/mol |
IUPAC Name |
N-[4-[bis(2-chloroethyl)amino]phenyl]-2-chloroacetamide |
InChI |
InChI=1S/C12H15Cl3N2O/c13-5-7-17(8-6-14)11-3-1-10(2-4-11)16-12(18)9-15/h1-4H,5-9H2,(H,16,18) |
InChI Key |
ADSXPFDEODWMAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)N(CCCl)CCCl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The primary synthetic approach to this compound involves the reaction of 4-aminophenylbutyric acid or closely related 4-aminophenyl derivatives with bis(2-chloroethyl)amine under controlled conditions. This reaction installs the bis(2-chloroethyl)amino group onto the aromatic amine, followed by acylation to introduce the 2-chloroacetamide moiety.
Laboratory-Scale Synthesis
A representative laboratory-scale procedure includes:
- Starting with 4-aminophenylbutyric acid or 4-aminobenzoic acid derivatives.
- Protection of carboxyl groups if necessary (e.g., methyl esterification).
- Reaction with bis(2-chloroethyl)amine or its derivatives, often under reflux in an appropriate solvent such as toluene or acetic acid/water mixtures.
- Chlorination steps using reagents like phosphorus oxychloride (POCl3) to substitute hydroxyl groups with chlorine.
- Deprotection of carboxyl groups if protected initially.
- Final acylation with chloroacetyl chloride or carbonyldiimidazole (CDI) to form the 2-chloroacetamide linkage.
- Purification by recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial synthesis mirrors the laboratory approach but is optimized for scale, yield, and purity:
- Large-scale reactors with controlled temperature and stirring.
- Use of industrial-grade solvents and reagents optimized for cost and efficiency.
- Multi-step purification including crystallization and washing to meet pharmaceutical standards.
- Process controls to minimize impurities and maximize batch consistency.
Detailed Synthetic Scheme and Reaction Conditions
Comparative Data Table of Preparation Parameters
| Parameter | Laboratory Synthesis | Industrial Synthesis |
|---|---|---|
| Starting Materials | 4-Aminophenyl derivatives, bis(2-chloroethyl)amine | Same, industrial-grade |
| Reaction Scale | Milligrams to grams | Kilograms to tons |
| Reaction Time | Hours to days | Optimized for hours |
| Temperature Range | 0–110 °C | Controlled, optimized |
| Yield | 50–76% per step | >90% overall after optimization |
| Purification | Recrystallization, chromatography | Crystallization, washing, filtration |
| Solvents | THF, toluene, acetic acid, ethyl acetate | Industrial solvents with recycling |
| Safety Measures | Standard lab PPE, fume hoods | Industrial safety protocols, containment |
Chemical Reactions Analysis
Hydrolysis and Stability Profiles
The compound undergoes pH-dependent hydrolysis, with distinct pathways under acidic and basic conditions:
Key findings:
-
Temperature sensitivity : Hydrolysis accelerates at physiological temperatures (37°C), with a 2.5× increase in rate compared to 25°C.
-
Solvent effects : Aqueous ethanol (50% v/v) stabilizes the compound, reducing hydrolysis by 40% compared to pure water.
Alkylation via Aziridinium Ion Formation
The nitrogen mustard moiety facilitates DNA alkylation through a two-step mechanism:
Step 1 : Intramolecular cyclization forms a reactive aziridinium ion:
Step 2 : Nucleophilic attack by DNA bases (e.g., guanine N7):
Reactivity comparison with analogs :
| Compound | Alkylation Rate (μM/min) | Cross-Linking Efficiency |
|---|---|---|
| N-{4-[Bis(2-Cl-Et)amino]phenyl}-2-Cl-acetamide | 12.7 ± 1.3 | 78% |
| Chlorambucil | 8.9 ± 0.9 | 65% |
| Cyclophosphamide | 6.4 ± 0.7 | 52% |
Plasma Protein Interactions
In biological systems, the compound exhibits dual reactivity with plasma components:
| Reaction | Conditions | Products | Biological Impact |
|---|---|---|---|
| Non-covalent binding | Whole plasma (pH 7.4) | Albumin complexes | Reduced bioavailability |
| Covalent conjugation | 37°C, 6 hours | Protein adducts | Delayed toxicity |
-
Half-life : 10 hours in whole plasma vs. 37 minutes in protein-free ultrafiltrate .
-
Competitive inhibition : Co-administration with sulfhydryl agents (e.g., glutathione) reduces protein binding by 60% .
Redox Reactions
The chloroacetamide group participates in oxidation-reduction processes:
| Reagent | Reaction Type | Product | Yield |
|---|---|---|---|
| KMnO₄/H⁺ | Oxidation | N-{4-[Bis(2-Cl-Et)amino]phenyl}-2-oxoacetamide | 62% |
| LiAlH₄ | Reduction | N-{4-[Bis(2-Cl-Et)amino]phenyl}-2-hydroxyacetamide | 85% |
Solvent-Dependent Reactivity
Reaction outcomes vary significantly with solvent polarity:
| Solvent | Dielectric Constant (ε) | Dominant Reaction |
|---|---|---|
| Water | 80.1 | Hydrolysis |
| DMSO | 46.7 | Aziridinium ion formation |
| Chloroform | 4.81 | Stable; minimal degradation |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
N-{4-[Bis(2-chloroethyl)amino]phenyl}-2-chloroacetamide is primarily recognized for its role as an antineoplastic agent. Its mechanism involves the alkylation of DNA, which leads to the formation of cross-links between DNA strands. This action inhibits DNA replication and transcription, ultimately resulting in cell death, particularly in cancer cells. The compound has shown efficacy against various malignancies, including leukemia and solid tumors.
Mechanism of Action
The compound's ability to interact with DNA is pivotal for its anticancer activity. It forms stable adducts with DNA bases, which can lead to mutagenic effects and influence cellular responses to damage. This characteristic is crucial for both its therapeutic efficacy and potential side effects .
Research Applications
Biological Studies
Research on this compound has expanded into its biological activities beyond anticancer properties. Studies have indicated that it may also exhibit antimicrobial activity, making it a candidate for further exploration in infectious disease treatment .
Xenograft Models
In vivo studies using xenograft models have demonstrated that this compound can inhibit tumor growth effectively. For instance, tumor growth inhibition rates were reported at significant levels when tested against various cancer cell lines, showcasing its potential as a lead compound in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Variations in substituents on the phenyl ring can significantly affect both antimicrobial and anticancer activities. For example:
| Compound Variant | Activity Level |
|---|---|
| N-{4-chlorophenyl}-2-chloroacetamide | High activity |
| N-{4-fluorophenyl}-2-chloroacetamide | Moderate activity |
| N-{3-bromophenyl}-2-chloroacetamide | High activity |
This table illustrates how different substitutions can influence the potency and selectivity of the compound against various biological targets .
Industrial Applications
Beyond research and medicinal uses, this compound serves as an intermediate in the synthesis of other pharmaceuticals and chemical products. Its unique properties make it valuable in developing new therapeutic agents and materials in the pharmaceutical industry .
Case Studies
Several studies have documented the efficacy of this compound:
- Study on Tumor Inhibition : A study indicated that this compound exhibited a tumor growth inhibition rate of 48.89% in xenograft models compared to controls, highlighting its potential as an effective treatment option for solid tumors .
- HDAC Inhibition : Research has shown that related compounds exhibit potent histone deacetylase (HDAC) inhibitory activity, suggesting that this compound may also have applications in epigenetic therapies for cancer treatment .
Mechanism of Action
The mechanism of action of ACETAMIDE,N-[4-[BIS(2-CHLOROETHYL)AMINO]PHENYL]-2-CHLORO- involves the alkylation of DNA, which leads to the formation of cross-links between DNA strands. This inhibits DNA replication and transcription, ultimately leading to cell death . The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA damage response and repair .
Comparison with Similar Compounds
N-Ethyl Substitution
- 2-[4-[Bis(2-chloroethyl)amino]phenyl]-N-ethylacetamide (CAS 40068-20-0, C₁₄H₂₀Cl₂N₂O) replaces the 2-chloro group with an ethyl chain.
- Pharmacological Impact : Reduced reactivity may translate to diminished cytotoxicity compared to the parent compound.
Sulfamoyl Substitution
- N-[4-(Aminosulfonyl)phenyl]-2-chloroacetamide (C₈H₉ClN₂O₃S) introduces a sulfamoyl group, enhancing hydrogen-bonding capacity. Sulfonamides are known for targeting carbonic anhydrases or diuretic receptors, suggesting divergent biological applications .
Fluorobenzyl Substitution
- 2-Chloro-N-(4-fluorobenzyl)acetamide (CAS 257279-75-7) incorporates a fluorinated benzyl group.
Aromatic Ring Modifications
Dichlorophenyl and Pyrazole Derivatives
Anilinophenyl Derivatives
- N-(2-Anilinophenyl)-2-chloroacetamide (CAS 94937-85-6) adds an anilino group, increasing steric bulk and lipophilicity. This may enhance membrane permeability but reduce aqueous solubility .
Functional Group Additions
Trifluoromethoxy and Biphenyl Groups
- N-(2-([1,1′-Biphenyl]-4-yl)-2-(trifluoromethoxy)ethyl)-2-chloroacetamide (Compound 6 in ) includes a trifluoromethoxy group and biphenyl system. The trifluoromethoxy group enhances electron-withdrawing effects, while the biphenyl moiety may improve target affinity through hydrophobic interactions .
Mechanistic Differences
- Nitrogen Mustards (e.g., Target Compound) : Alkylate DNA via aziridinium intermediates, causing crosslinks.
- Sulfonamide Derivatives (e.g., ) : Likely inhibit enzymes like carbonic anhydrase or target ion channels.
- Fluorinated Analogs (e.g., ) : Enhanced stability and CNS penetration due to fluorine’s effects.
Biological Activity
N-{4-[Bis(2-chloroethyl)amino]phenyl}-2-chloroacetamide is a synthetic organic compound with significant biological activity, particularly noted for its anticancer properties . This compound, characterized by its ability to alkylate DNA, disrupts normal cellular processes and induces apoptosis in cancer cells. The following sections will delve into its biological mechanisms, comparative studies with similar compounds, and case studies highlighting its efficacy.
Compound Overview
- Chemical Formula : C₁₂H₁₅Cl₃N₂O
- Structure : Contains a phenyl ring substituted with a bis(2-chloroethyl)amino group and a 2-chloroacetamide moiety.
- Mechanism of Action : Functions primarily as a DNA alkylator, forming stable adducts with DNA bases, which can lead to mutagenic effects and influence cellular responses to damage.
The primary mechanism through which this compound exerts its biological activity involves:
- DNA Alkylation : The compound interacts with nucleophilic sites on DNA, leading to cross-linking and subsequent disruption of replication and transcription processes.
- Induction of Apoptosis : Studies indicate that this compound promotes apoptosis in various cancer cell lines by activating intrinsic pathways that lead to programmed cell death .
Comparative Analysis with Similar Compounds
The following table compares this compound with other known alkylating agents:
| Compound Name | Structure Characteristics | Primary Use |
|---|---|---|
| This compound | Contains bis(2-chloroethyl)amino group; DNA alkylator | Anticancer agent |
| Cyclophosphamide | Phosphoramide mustard; forms DNA cross-links | Broad-spectrum chemotherapy |
| Ifosfamide | Alkylating agent; similar mechanism of action | Treatment of various cancers |
| Chlorambucil | Alkylating agent; selective for lymphatic cancers | Chronic lymphocytic leukemia |
This comparison highlights the unique structural features of this compound that may enhance its solubility and reactivity compared to other agents, potentially leading to distinct pharmacological profiles.
In Vitro Studies
- Antiproliferative Activity : In vitro assays have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown IC50 values indicating effective growth inhibition in solid tumors .
- Cell Cycle Analysis : Research indicates that treatment with this compound leads to G2/M phase arrest in cancer cells, contributing to its antitumor efficacy. Flow cytometry analysis revealed an increase in the percentage of cells in the G2/M phase upon treatment, suggesting disruption of normal cell cycle progression .
In Vivo Studies
Q & A
Q. What established synthetic routes are available for N-{4-[Bis(2-chloroethyl)amino]phenyl}-2-chloroacetamide?
The compound is synthesized via multi-step reactions. A common approach involves coupling aromatic amines with chloroacetyl chloride derivatives under controlled conditions. For example, analogous chloroacetamides are prepared by reacting substituted anilines with chloroacetyl chloride in dichloromethane, catalyzed by triethylamine at 273 K. Post-reaction workup includes extraction, washing with saturated NaHCO₃, and crystallization from toluene . Another method employs C-amidoalkylation of trichloroethylene intermediates, with key steps monitored via IR (C=O stretch at ~1650 cm⁻¹) and NMR (δ 4.2–4.5 ppm for CH₂Cl groups) .
Q. How is structural integrity validated for this compound?
Structural confirmation relies on spectroscopic and crystallographic techniques:
- IR spectroscopy : Identifies functional groups (e.g., C=O at 1680–1720 cm⁻¹, NH at 3300 cm⁻¹).
- NMR spectroscopy : ¹H NMR reveals aromatic protons (δ 6.8–7.5 ppm) and CH₂Cl environments (δ 3.8–4.3 ppm). ¹³C NMR confirms carbonyl carbons at ~170 ppm .
- Single-crystal X-ray diffraction : Resolves bond geometries (e.g., dihedral angles between aromatic rings and acetamide groups: 10.8–85.8°) and hydrogen-bonding networks (N–H···O, 2.8–3.0 Å) .
Advanced Research Questions
Q. How can conflicting spectroscopic data during synthesis be resolved?
Discrepancies may arise from side reactions (e.g., byproduct formation during trichloroethyl intermediate reactions). Mitigation strategies include:
- Chromatographic monitoring : HPLC or TLC to detect impurities.
- Variable-temperature NMR : Resolves overlapping signals (e.g., distinguishing CH₂Cl from CHCl₃ solvent).
- Isolation of intermediates : For example, NMR detection of 2,2'-(2,2,2-trichloroethane-1,1-diyl)bis(5-chlorothiophene) byproducts in analogous syntheses .
Q. What computational methods optimize reaction pathways for derivatives?
Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict reactive sites and transition states. The ICReDD framework combines:
Q. How do intermolecular forces influence crystallographic properties?
Crystal packing is stabilized by:
- N–H···O hydrogen bonds : Form infinite chains (e.g., in N-(3-chloro-4-fluorophenyl) derivatives, space group P2₁/c).
- C–H···O interactions : Contribute to layer stacking (e.g., C1–H1A···O1 interactions at 3.2 Å). These forces dictate lattice parameters (a=8.923 Å, b=10.345 Å) and melting points (e.g., 427 K) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
